2,2-dimethyl-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]propanamide
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Overview
Description
2,2-dimethyl-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]propanamide is a heterocyclic compound that features a benzimidazole ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]propanamide typically involves the reaction of 3-aminopyridine with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane under an inert atmosphere . The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction could produce amines.
Scientific Research Applications
2,2-dimethyl-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]propanamide involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2,2-dimethyl-N-(pyridin-3-yl)propanamide: Similar structure but lacks the benzimidazole ring.
3-(pivaloylamino)pyridine: Contains the pyridine ring but differs in the substituents attached to it.
Uniqueness
The uniqueness of 2,2-dimethyl-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]propanamide lies in its fused ring system, which imparts distinct chemical and biological properties. This structural feature makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C17H18N4O |
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Molecular Weight |
294.35 g/mol |
IUPAC Name |
2,2-dimethyl-N-(2-pyridin-3-yl-3H-benzimidazol-5-yl)propanamide |
InChI |
InChI=1S/C17H18N4O/c1-17(2,3)16(22)19-12-6-7-13-14(9-12)21-15(20-13)11-5-4-8-18-10-11/h4-10H,1-3H3,(H,19,22)(H,20,21) |
InChI Key |
SPFJNCSVCHDCHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC2=C(C=C1)N=C(N2)C3=CN=CC=C3 |
Origin of Product |
United States |
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